Hydroxy-PEG4-CH2-Boc

PROTAC linker optimization PEG chain length targeted protein degradation

Hydroxy-PEG4-CH2-Boc (CAS 169751-72-8) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative consisting of a four-unit ethylene glycol (PEG4) spacer chain with a terminal hydroxyl group at one end and a tert-butoxycarbonyl (Boc)-protected carboxyl group at the other. It serves as a linker molecule in the synthesis of proteolysis-targeting chimeras (PROTACs), where the hydroxyl group enables further derivatization or conjugation, and the Boc group provides orthogonal protection during multi-step synthetic sequences.

Molecular Formula C14H28O7
Molecular Weight 308.37 g/mol
Cat. No. B15541441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG4-CH2-Boc
Molecular FormulaC14H28O7
Molecular Weight308.37 g/mol
Structural Identifiers
InChIInChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3
InChIKeyNFZDNYVRTZIPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-PEG4-CH2-Boc: Technical Specifications and Primary Research Applications for PEG-Based PROTAC Linkers


Hydroxy-PEG4-CH2-Boc (CAS 169751-72-8) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative consisting of a four-unit ethylene glycol (PEG4) spacer chain with a terminal hydroxyl group at one end and a tert-butoxycarbonyl (Boc)-protected carboxyl group at the other . It serves as a linker molecule in the synthesis of proteolysis-targeting chimeras (PROTACs), where the hydroxyl group enables further derivatization or conjugation, and the Boc group provides orthogonal protection during multi-step synthetic sequences [1]. The compound is a research-grade reagent intended for laboratory use in medicinal chemistry and chemical biology applications . Its nomenclature appears under several synonyms, including Hydroxy-PEG4-CH2CO2tBu, tert-butyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate, and HO-PEG4-CH2CO2t-Bu .

Why Substituting Hydroxy-PEG4-CH2-Boc with Alternative PEG-Based Linkers Compromises PROTAC Development Outcomes


PROTAC linkers are not generic, interchangeable components; even subtle variations in PEG chain length, end-group chemistry, or isomeric configuration can profoundly alter ternary complex formation, ubiquitination efficiency, and degradation potency [1]. Systematic linker optimization studies in PROTAC campaigns reveal that degradation activity is highly dependent on linker length, with PEG-3, PEG-4, and PEG-6 variants exhibiting distinct degradation profiles for a given E3 ligase-target protein pair [2]. The specific structural attributes of Hydroxy-PEG4-CH2-Boc—namely its precise four ethylene glycol repeat units and its heterobifunctional hydroxy/Boc-protected carboxyl design—provide a defined spatial arrangement and orthogonal conjugation handle that are not uniformly replicated by PEG3-CH2-Boc, PEG6-CH2-Boc, or analogs with alternative terminal functionalities. Substitution without empirical validation risks suboptimal linker geometry, reduced aqueous solubility, compromised synthetic efficiency, and ultimately failed degradation activity .

Quantitative Evidence for Hydroxy-PEG4-CH2-Boc Differentiation from PEG3, PEG6, and Isomeric Analogs


Comparative Linker Length Dependence: PEG4-CH2-Boc vs. PEG3-CH2-Boc vs. PEG6-CH2-Boc in PROTAC Degradation Efficiency

Systematic evaluation of Retro-2-based PROTACs targeting GSPT1 demonstrates that PEG linker length is a critical determinant of degradation potency, with distinct length-activity relationships observed across different warhead series [1]. In a head-to-head comparison of PROTACs incorporating PEG3, PEG4, and PEG6 linkers with identical terminal chemistry, PEG4-linked constructs exhibited superior degradation efficiency relative to both shorter (PEG3) and longer (PEG6) variants in the Retro-2 scaffold series [2]. This study provides the first direct evidence that GSPT1 degradation is dependent on flexible PEG chain length, with PEG4 emerging as the optimal tether for achieving productive ternary complex geometry in this system [1].

PROTAC linker optimization PEG chain length targeted protein degradation

Structural and Molecular Weight Differentiation: Hydroxy-PEG4-CH2-Boc vs. Hydroxy-PEG4-(CH2)2-Boc

Hydroxy-PEG4-CH2-Boc (CAS 169751-72-8, MW 308.37) contains a methylene (-CH2-) spacer between the PEG4 chain and the Boc-protected carboxyl group, whereas Hydroxy-PEG4-(CH2)2-Boc (CAS 518044-32-1, MW 322.39) contains an ethylene (-CH2CH2-) spacer . This single-carbon difference yields distinct molecular weights, calculated logP values, and spatial geometries that influence conjugation chemistry and linker orientation in PROTAC constructs . The -CH2-Boc variant provides a more compact spacer geometry compared to the -(CH2)2-Boc analog, offering a distinct option for fine-tuning inter-ligand distance in PROTAC ternary complex formation .

Linker structure spacer length ADC/PROTAC building blocks

Uncleavable Linker Pharmacokinetic Advantage in ADC Contexts: Class-Level Evidence for PEG4-Based Stable Linkers

In preclinical pharmacokinetic studies comparing antibody-drug conjugates (ADCs) with uncleavable versus cleavable linkers, ADCs incorporating uncleavable linkers demonstrated slower systemic clearance and improved safety profiles in rodent models [1]. A comparative rat study of anti-CD22 ADCs revealed that conjugates with uncleavable linkers (anti-CD22-MCC-DM1 and anti-CD22-MC-MMAF) exhibited significantly slower clearance than those with cleavable linkers (anti-CD22-SPP-DM1 and anti-CD22-vc-MMAE) [2]. While Hydroxy-PEG4-CH2-Boc functions primarily as a PROTAC linker, its uncleavable PEG4-based architecture shares the class-defining stability characteristics that confer favorable pharmacokinetic properties when applied in bioconjugate contexts [3].

ADC linker uncleavable linker pharmacokinetics

Aqueous Solubility Profile of Hydroxy-PEG4-CH2-Boc vs. Non-PEGylated Linker Analogs

Hydroxy-PEG4-CH2-Boc demonstrates solubility in water, DMSO, dichloromethane (DCM), and dimethylformamide (DMF), with the PEG4 spacer significantly enhancing hydrophilicity and aqueous solubility compared to non-PEGylated alkyl chain linker alternatives [1]. The compound's predicted pKa is 14.36±0.10, indicating that the hydroxyl group remains predominantly protonated under physiological pH conditions . The hydrophilic PEG4 chain increases solubility in aqueous media relative to hydrophobic alkyl linkers, facilitating bioconjugation reactions in physiologically compatible solvent systems [2].

Aqueous solubility PEG spacer bioconjugation

Optimal Application Scenarios for Hydroxy-PEG4-CH2-Boc Based on Validated Differentiation Evidence


PROTAC Linker Optimization Campaigns Requiring PEG4-Length Tethering

Based on direct evidence that PEG4 linker length yields optimal degradation activity in Retro-2-based PROTACs targeting GSPT1 [1], Hydroxy-PEG4-CH2-Boc is the preferred building block for systematic linker length optimization studies. The compound's precise four-unit PEG spacer provides the validated tether distance for achieving productive ternary complex geometry, while the hydroxyl group enables facile conjugation to either the E3 ligase ligand or target protein ligand after Boc deprotection .

Synthesis of PROTAC Libraries with Sub-Angstrom Linker Length Control

The structural distinction between Hydroxy-PEG4-CH2-Boc (-CH2- spacer, MW 308.37) and Hydroxy-PEG4-(CH2)2-Boc (-CH2CH2- spacer, MW 322.39) provides researchers with the ability to vary linker length in single-methylene increments [1]. This fine-tuning capacity is essential for structure-activity relationship (SAR) studies where even minor changes in inter-ligand distance can substantially impact degradation efficiency. Hydroxy-PEG4-CH2-Boc should be selected when a more compact linker geometry is desired relative to the -(CH2)2- analog [2].

Bioconjugate Synthesis Requiring Enhanced Aqueous Solubility and Orthogonal Protection

Hydroxy-PEG4-CH2-Boc offers solubility in water, DMSO, DCM, and DMF, making it suitable for multi-step bioconjugate syntheses that require solvent flexibility [1]. The hydroxyl group provides a reactive handle for further derivatization or conjugation to ligands, while the Boc-protected carboxyl group remains stable during intermediate synthetic steps and can be selectively deprotected under acidic conditions . This orthogonal protection strategy is particularly valuable in constructing complex PROTAC molecules where stepwise assembly is required [2].

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